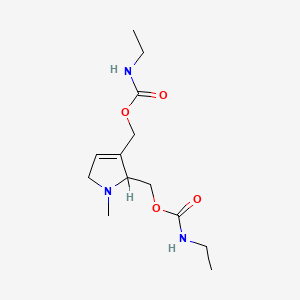

Carbamic acid, ethyl-, (2,5-dihydro-1-methyl-1H-pyrrole-2,3-diyl)bis(methylene) ester

描述

属性

IUPAC Name |

[3-(ethylcarbamoyloxymethyl)-1-methyl-2,5-dihydropyrrol-2-yl]methyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O4/c1-4-14-12(17)19-8-10-6-7-16(3)11(10)9-20-13(18)15-5-2/h6,11H,4-5,7-9H2,1-3H3,(H,14,17)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCFZZYGXWNZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC1C(=CCN1C)COC(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954415 | |

| Record name | (1-Methyl-2,5-dihydro-1H-pyrrole-2,3-diyl)bis(methylene) bis(hydrogen ethylcarbonimidate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32766-79-3 | |

| Record name | Synthanecine A-bis(N-ethylcarbamate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032766793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Methyl-2,5-dihydro-1H-pyrrole-2,3-diyl)bis(methylene) bis(hydrogen ethylcarbonimidate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Carbamic acid, ethyl-, (2,5-dihydro-1-methyl-1H-pyrrole-2,3-diyl)bis(methylene) ester is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Structural Overview

The compound features a pyrrole ring system, which is known for its diverse biological activities. The presence of the carbamate functional group may enhance its reactivity and interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing pyrrole moieties exhibit significant antimicrobial properties. For instance, related pyrrole derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A notable study demonstrated that pyrrole-based compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrrole Derivative A | Staphylococcus aureus | 0.5 µg/mL |

| Pyrrole Derivative B | E. coli | 1.0 µg/mL |

| Carbamic Acid Ester | V. parvula | 0.8 µg/mL |

Cytotoxicity

The cytotoxic effects of carbamate derivatives have been evaluated in various cancer cell lines. For example, studies on similar compounds revealed that they possess selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism often involves inducing apoptosis through the activation of caspases and modulation of cell cycle progression .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 3 |

| HeLa (Cervical Cancer) | 10 | 4 |

| Normal Fibroblasts | >100 | - |

Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics . This suggests potential utility in treating bacterial infections.

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of pyrrole-containing compounds similar to the carbamic acid ester. The study found that these compounds could effectively inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Mechanistic Insights

The biological activity of carbamic acid esters can be attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition : These compounds may act as enzyme inhibitors, disrupting metabolic pathways in bacteria or cancer cells.

- Receptor Modulation : The structural features allow for interaction with various receptors involved in cell signaling pathways.

科学研究应用

Medicinal Chemistry

Carbamic acid derivatives are being explored as potential drug candidates due to their ability to interact with various biological targets. The unique structure of the pyrrole moiety enhances its pharmacological profile.

- Inhibition of Enzymes : Compounds containing carbamate groups have been shown to inhibit acetylcholinesterase, leading to increased neurotransmitter levels which can be beneficial in treating neurodegenerative diseases .

Pesticides and Herbicides

Carbamate compounds are widely used in agriculture as insecticides and herbicides. Their mechanism typically involves inhibition of key enzymes in pests, leading to increased efficacy in pest control .

Biological Studies

Research has focused on the effects of this compound on cellular processes and enzymatic activities. Studies indicate that it can modulate pathways involved in cell proliferation and survival, making it a candidate for cancer research .

Case Study 1: Inhibition of ERK5 Kinase

A recent study optimized a series of pyrrole carboxamide inhibitors targeting the ERK5 kinase pathway, which is implicated in cancer progression. The structural modifications led to compounds with enhanced potency and selectivity . This demonstrates the potential of pyrrole-based compounds in therapeutic applications.

Research conducted on various pyrrole derivatives revealed their ability to act as effective inhibitors against specific enzymes involved in metabolic pathways. The findings suggest that modifications to the carbamate structure can significantly enhance biological activity .

相似化合物的比较

Chemical Identity :

- IUPAC Name : Carbamic acid, ethyl-, (2,5-dihydro-1-methyl-1H-pyrrole-2,3-diyl)bis(methylene) ester (9CI)

- CAS Registry Number : 32766-79-3

- Molecular Formula : C₁₃H₂₃N₃O₄

- Molecular Weight : 285.34 g/mol

- Structure : Features a central 2,5-dihydro-1-methyl-1H-pyrrole ring with two methylene ester groups attached to positions 2 and 3, and an ethyl carbamate moiety .

This compound belongs to the carbamate ester class, known for their roles as enzyme inhibitors, prodrugs, or bioactive intermediates in medicinal chemistry.

Structural and Functional Differences

Compound A : Carbamic Acid, (1-Methylethyl)-, [5-(2,4-Dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]bis(methylene) Ester (CAS 100781-91-7)

- Molecular Formula : C₂₃H₂₉Cl₂N₃O₄

- Molecular Weight : 482.4 g/mol

- The 1-methylethyl (isopropyl) carbamate group increases steric bulk compared to the ethyl group in the target compound, likely altering receptor binding kinetics .

Compound B : (2-Dimethylamino-ethyl)-methyl-carbamic Acid Cyclopentyl Ester (from EP Bulletin 2022/06)

- Molecular Formula: Not explicitly provided, but structural features include: A cyclopentyl ester backbone with a triazolopyrazine-fused pyrrole ring. Dimethylaminoethyl and methyl carbamate groups. Co-crystallized with trifluoroacetic acid (TFA) to improve solubility .

Compound C : (3-Dimethylamino-propyl)-methyl-carbamic Acid Cyclopentyl Ester (from EP Bulletin 2022/06)

Molecular Property Comparison

| Property | Target Compound | Compound A | Compound B/C |

|---|---|---|---|

| Molecular Weight | 285.34 | 482.4 | ~400–450 (estimated) |

| Key Substituents | Ethyl carbamate | Dichlorophenyl, isopropyl | Triazolopyrazine, dimethylamino |

| Polarity | Moderate (ester + pyrrole) | High (Cl atoms) | Low (TFA salt enhances solubility) |

| Potential Applications | Enzyme inhibition | Antimicrobial agents | Kinase inhibition (e.g., cancer therapy) |

Research Findings and Implications

- Target Compound : The ethyl carbamate and pyrrole core may favor interactions with proteases or neurotransmitter receptors, though specific studies are lacking in the provided evidence .

- Compound A : The dichlorophenyl group is associated with antifungal and herbicidal activity in literature, suggesting possible agrochemical or pharmaceutical uses .

- Compounds B/C : The triazolopyrazine moiety is structurally analogous to kinase inhibitors (e.g., JAK/STAT pathway drugs), while the TFA salt formulation indicates optimization for pharmacokinetics .

常见问题

Q. Advanced Research Focus

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., pyrrole β-positions) .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes with carbamate-binding pockets) .

- Solvent effects : Use COSMO-RS simulations to predict solubility and reactivity in polar aprotic solvents .

How can researchers resolve synthetic challenges related to stereochemical purity in the dihydro-pyrrole moiety?

Q. Advanced Research Focus

- Chiral catalysts : Use asymmetric catalysis (e.g., chiral amines) to control stereocenters during cyclization .

- Chromatographic separation : Employ chiral HPLC columns (e.g., cellulose-based) to isolate enantiomers .

- X-ray crystallography : Confirm absolute configuration of crystalline intermediates .

What methodologies are recommended for evaluating the compound’s potential as a pharmacophore in drug discovery?

Q. Advanced Research Focus

- In vitro assays : Test inhibition of acetylcholinesterase (AChE) or other carbamate-targeted enzymes using Ellman’s method .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl vs. ethyl esters) to correlate structural features with bioactivity .

- Metabolic stability : Use liver microsome assays to assess carbamate hydrolysis rates .

How can researchers optimize purification protocols for scale-up synthesis?

Q. Basic Research Focus

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for lab-scale purification .

- Crystallization optimization : Screen solvents (e.g., ethanol, acetonitrile) to maximize yield and purity .

- Distillation : For volatile byproducts, fractional distillation under reduced pressure improves final purity .

What are the mechanistic pathways for carbamate ester hydrolysis, and how do they inform degradation studies?

Q. Advanced Research Focus

- Base-catalyzed hydrolysis : Nucleophilic attack by hydroxide ions on the carbonyl carbon, forming amines and CO₂ .

- Acid-catalyzed pathways : Protonation of the carbonyl oxygen accelerates cleavage .

- Enzymatic degradation : Esterases in biological systems hydrolyze carbamates, requiring stability studies in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。